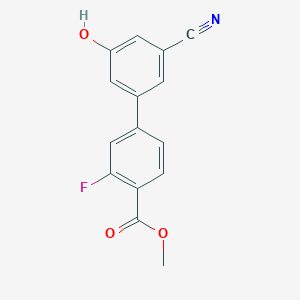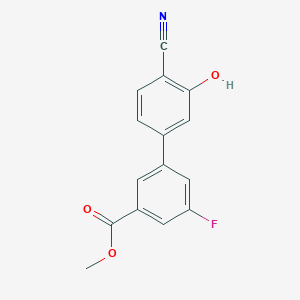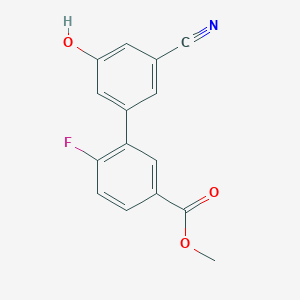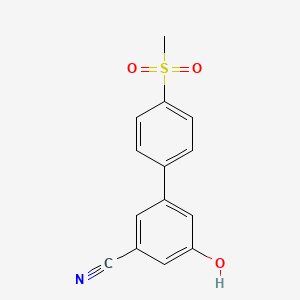
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (5-CEPC) is a phenolic compound that has been used in various scientific research applications. It is a versatile compound that can be used in a variety of experiments.
Applications De Recherche Scientifique
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 1,3-diphenyl-2-propanone. It has also been used in the synthesis of other phenolic compounds, such as 4-chloro-2-ethoxyphenol. 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of pharmaceuticals, including drugs for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has antioxidant properties, which may explain its ability to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including those derived from breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have anti-inflammatory and anti-allergic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is relatively stable and does not degrade quickly. However, there are some limitations to the use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
The future directions of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals and other compounds. It also has potential applications in the treatment of various diseases, including cancer and bacterial infections. In addition, it has potential applications in the development of new chemical compounds and materials. Finally, it has potential applications in the development of new analytical techniques and methods.
Méthodes De Synthèse
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-ethoxyphenol with chloroform in the presence of an acid catalyst. This reaction produces 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% and 2-chloro-4-ethoxyphenol. The reaction is typically conducted at room temperature and is generally complete within a few hours. Other methods of synthesis have also been reported, including the reaction of 4-ethoxyphenol with cyanogen bromide in the presence of an acid catalyst, and the reaction of 4-ethoxyphenol with sodium cyanide in the presence of an acid catalyst.
Propriétés
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMGTYKNHUVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684950 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261918-45-9 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














